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Introduction
Lesinurad (formerly RDEA594, brand name Zurampic®) is a selective uric acid reabsorption

inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is

indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or

febuxostat, for patients who have not achieved target serum uric acid (sUA) levels with an XOI

alone.[3][4][5] Gout is a metabolic disorder characterized by elevated sUA levels, leading to the

deposition of monosodium urate crystals in joints and tissues.[1][6] While XOIs reduce the

production of uric acid, Lesinurad provides a complementary mechanism by increasing its

renal excretion.[1] This guide provides a detailed overview of the preclinical studies that

elucidated the uricosuric effects and mechanism of action of Lesinurad.

Core Mechanism of Action: Inhibition of Renal Urate
Transporters
The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the

uric acid filtered by the glomeruli is reabsorbed back into the bloodstream, a process mediated

by several transporters in the proximal tubule.[7] Lesinurad exerts its uricosuric effect by

inhibiting two key apical transporters:
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Urate Transporter 1 (URAT1; SLC22A12): This transporter is responsible for the majority of

uric acid reabsorption from the renal tubular lumen.[1][8] By inhibiting URAT1, Lesinurad
effectively blocks this primary pathway of urate reclamation, leading to increased urinary

excretion.[3][9]

Organic Anion Transporter 4 (OAT4): OAT4 is another apical transporter involved in uric acid

reabsorption and has been associated with diuretic-induced hyperuricemia.[3][10]

Lesinurad's inhibition of OAT4 contributes to its overall uricosuric effect.[11][12]

This dual-target approach within the kidney proximal tubule increases the fractional excretion of

uric acid (FEUA), thereby lowering systemic sUA levels.[10][12]
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Caption: Mechanism of Lesinurad in the renal proximal tubule.

Preclinical Pharmacodynamics and Efficacy
The uricosuric activity of Lesinurad was characterized through a series of in vitro and in vivo

studies.
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In Vitro Transporter Inhibition
Lesinurad's potency and selectivity were established using cell-based assays with cells

expressing specific human transporters. The compound demonstrated potent inhibition of

URAT1 and OAT4, with significantly less activity against other renal transporters like OAT1 and

OAT3, which are often implicated in drug-drug interactions.[1][11] This selectivity profile is a

key differentiator from older uricosuric agents like probenecid.[11][12]

Table 1: In Vitro Inhibitory Activity of Lesinurad Against Key Renal Transporters

Transporter Function Lesinurad IC₅₀ (µM) Reference(s)

URAT1
Primary Urate
Reabsorption

3.36 - 7.3 [8][9][13]

OAT4 Urate Reabsorption 2.03 - 3.7 [8][12]

OAT1 Drug/Anion Secretion

> 46 (Insufficient

inhibition at clinical

concentrations)

[12][14]

OAT3 Drug/Anion Secretion

> 46 (Insufficient

inhibition at clinical

concentrations)

[12][14]

GLUT9
Basolateral Urate

Transport
No inhibition [11][12]

| ABCG2 | Urate Secretion | No effect |[11][12] |

IC₅₀: Half maximal inhibitory concentration.

In Vivo Animal Models
Preclinical efficacy was evaluated in a hyperuricemic mouse model. In these studies,

hyperuricemia was induced using an inhibitor of the uricase enzyme (e.g., oxonate), as rodents

naturally have lower uric acid levels than humans.[15] Administration of Lesinurad, both alone

and in combination with allopurinol, resulted in a significant decrease in serum uric acid levels.
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[15] These studies confirmed that the in vitro mechanism translated to a pharmacodynamic

effect in vivo and demonstrated a synergistic effect when combined with an XOI.[15]

Table 2: Uricosuric Effects of Lesinurad in a Potassium Oxonate-Induced Hyperuricemic

Mouse Model

Treatment Group
Serum Uric Acid
Reduction

Key Molecular
Changes

Reference

Lesinurad

Significant
decrease vs.
hyperuricemic
control

Partial reversal of
oxonate-induced
changes in renal
mURAT-1, mGLUT-
9, mOAT-1, and
mOAT-3
expression.

[15]

| Lesinurad + Allopurinol | Synergistic reduction, restoring all altered parameters. | Restoration

of altered renal transporter expression, improving renal function. |[15] |

Pharmacodynamics in Healthy Volunteers
Early-phase clinical trials in healthy volunteers provided crucial data on the pharmacokinetics

and pharmacodynamics of Lesinurad in humans. Single ascending doses of Lesinurad
resulted in rapid, dose-dependent reductions in sUA and corresponding increases in the

fractional excretion of uric acid (FEUA).[12][16][17]

Table 3: Pharmacodynamic Effects of a Single Oral Dose of Lesinurad in Healthy Volunteers

Lesinurad
Dose

Peak FEUA
Increase (from

baseline)

Maximum sUA
Reduction

(from baseline)

Time to Max
Effect

Reference(s)

200 mg 3.6-fold 33% ~6 hours [11][12]

400 mg 4.6-fold
~35% (at 24h

post-dose)
~6 hours [12][16]
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| 600 mg | 5.6-fold | 42% | ~6 hours |[12] |

FEUA: Fractional Excretion of Uric Acid; sUA: serum Uric Acid.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.

Protocol 1: In Vitro URAT1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit uric acid transport into cells

engineered to express the URAT1 transporter.

Cell Culture: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a

plasmid vector containing the human URAT1 (hURAT1) gene.[9][12]

Assay Preparation: Transfected cells are plated in multi-well plates. On the day of the assay,

cells are washed with a buffer solution (e.g., 25 mM MES pH 5.5, 125 mM sodium

gluconate).[12]

Compound Incubation: Cells are pre-incubated for 5-10 minutes with varying concentrations

of Lesinurad (or other test compounds) serially diluted in the assay buffer.[13]

Substrate Addition: A solution containing radiolabeled [¹⁴C]-uric acid (e.g., 100 µM) is added

to each well, and the cells are incubated for a defined period (e.g., 10 minutes) at 37°C to

allow for uric acid uptake.[13]

Termination and Lysis: The transport reaction is stopped by rapidly washing the cells with

ice-cold buffer. The cells are then lysed using a solution like 0.1 M NaOH.[7]

Quantification: The amount of radiolabeled uric acid taken up by the cells is measured using

a scintillation counter.[7]

Data Analysis: The results are expressed as a percentage of the control (no inhibitor). The

IC₅₀ value is calculated by fitting the dose-response data to a suitable pharmacological

model.[7]
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Caption: Experimental workflow for in vitro URAT1 inhibition assays.

Protocol 2: In Vivo Hyperuricemic Mouse Model
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This animal model is used to assess the in vivo efficacy of urate-lowering therapies.

Animal Model: Male mice are used for the study.

Induction of Hyperuricemia: Animals are administered a uricase inhibitor, typically potassium

oxonate (e.g., 250 mg/kg), via oral gavage or intraperitoneal injection to induce high levels of

serum uric acid.[15]

Test Article Administration: One hour after oxonate administration, mice are treated with the

vehicle control, Lesinurad, Allopurinol, or a combination of Lesinurad and Allopurinol via

oral gavage.[15]

Study Duration: The treatment is administered daily for a specified period, for example,

seven consecutive days.[15]

Sample Collection: At the end of the study period (e.g., 2 hours after the final dose), animals

are euthanized. Blood is collected via cardiac puncture to obtain serum. Kidney tissues may

also be harvested.

Biochemical Analysis: Serum is analyzed for levels of uric acid, blood urea nitrogen (BUN),

and creatinine to assess efficacy and renal function.[15]

Molecular Analysis (Optional): Renal tissues can be processed for quantitative real-time PCR

(qRT-PCR) to examine the mRNA expression levels of key urate transporters (e.g., mURAT-

1, mGLUT-9, mOAT-1).[15]
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Caption: Workflow for a hyperuricemic mouse model study.

Preclinical Safety and Selectivity
A critical aspect of preclinical development is establishing a drug's safety and selectivity profile.

Selectivity Over OAT1/OAT3
Unlike probenecid, which non-selectively inhibits URAT1, OAT1, and OAT3, Lesinurad shows

high selectivity for URAT1 and OAT4.[11][12] OAT1 and OAT3 are involved in the secretion of

many drugs from the blood into the urine, and their inhibition can lead to clinically significant
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drug-drug interactions.[12] Due to extensive plasma protein binding (>98%), the maximal

plasma-free concentration of Lesinurad is insufficient to inhibit OAT1 or OAT3 in vivo,

minimizing the risk of such interactions.[12][14]

Comparative Safety Profile
Lesinurad was compared to the older uricosuric agent benzbromarone, whose use has been

limited by reports of hepatotoxicity. In vitro assays were conducted to assess the risk of

mitochondrial toxicity and activation of peroxisome proliferator-activated receptor gamma

(PPARγ), which is associated with cardiovascular risk.

Table 4: Comparative In Vitro Safety Profile of Uricosuric Agents

Assay Lesinurad
Benzbromaron
e

Probenecid Reference

Mitochondrial

Membrane

Potential

(HepG2 cells)

No change

Dose-
dependent
alteration
(indicative of
toxicity)

No change [12]

| PPARγ Activation | No effect | Strong activation | Slight activation at high concentrations |[12] |

These data indicated a more favorable preclinical safety profile for Lesinurad compared to

benzbromarone.[11][12] Pivotal nonclinical toxicology studies of up to 12 months in rats and

cynomolgus monkeys identified the kidney and gastrointestinal tract as common target organs

of toxicity at high doses.[8]

Conclusion
The preclinical data for Lesinurad provide a robust foundation for its clinical use. In vitro

studies clearly defined its mechanism as a potent and selective inhibitor of the primary renal

urate transporters, URAT1 and OAT4.[8][11] This mechanism was confirmed in vivo in animal

models and early human studies, which demonstrated a dose-dependent increase in urinary

uric acid excretion and a consequent reduction in serum uric acid levels.[12][15] Furthermore,

its selectivity profile and favorable results in comparative safety assays suggested a lower risk
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of certain off-target effects and drug-drug interactions compared to older uricosuric agents.[11]

[12] These findings collectively supported the development of Lesinurad as a targeted

uricosuric therapy to be used in combination with XOIs, addressing an unmet need in the

management of hyperuricemia in patients with gout.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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